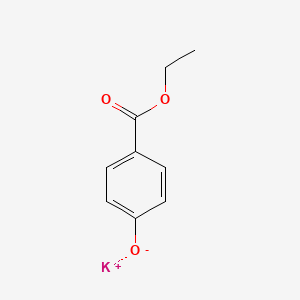

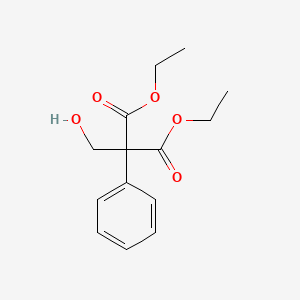

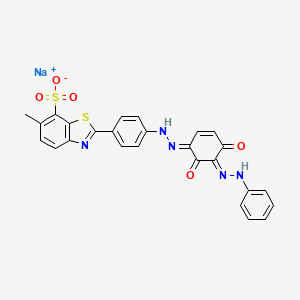

![molecular formula C5H2I2N2S B1630182 5,7-Diiodoimidazo[5,1-B]thiazole CAS No. 208722-50-3](/img/structure/B1630182.png)

5,7-Diiodoimidazo[5,1-B]thiazole

説明

5,7-Diiodoimidazo[5,1-B]thiazole is a chemical compound with the molecular formula C5H2I2N2S . It has an average mass of 375.957 Da and a Monoisotopic mass of 375.802795 Da .

Synthesis Analysis

Imidazo[2,1-b]thiazole-based chalcones were synthesized by Claisen Schmidt condensation under basic conditions . In this process, imidazothiazole-carbaldehyde derivatives and substituted acetophenone were dissolved in ethanol in the presence of aqueous KOH .Molecular Structure Analysis

Thiazole, a core structural motif in 5,7-Diiodoimidazo[5,1-B]thiazole, is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Drugs containing thiazole and aminothiazole groups are known to generate reactive metabolites (RMs) catalyzed by cytochrome P450s (CYPs) . These RMs can covalently modify essential cellular macromolecules and lead to toxicity and induce idiosyncratic adverse drug reactions .Physical And Chemical Properties Analysis

Thiazole, a component of 5,7-Diiodoimidazo[5,1-B]thiazole, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用

Angiotensin II Receptor Antagonistic Activities

The synthesis of benzimidazole derivatives bearing acidic heterocycles, including thiazole rings, demonstrates significant in vitro and in vivo angiotensin II receptor antagonistic activities. These compounds, prepared from key intermediates, showed a high affinity for the AT1 receptor and effectively inhibited the angiotensin II-induced pressor response. This highlights their potential in treating conditions related to the renin-angiotensin system (Kohara et al., 1996).

Antioxidant, Anti-inflammatory, and Analgesic Activities

Azolopyrimidoquinolines and pyrimidoquinazolines derivatives, including those with thiazole structures, have been synthesized and evaluated for their antioxidant, anti-inflammatory, and analgesic properties. These compounds have shown significant inhibitory activities against oxidative stress and inflammation, providing insights into their potential as therapeutic agents for various inflammatory and pain-related conditions (El-Gazzar et al., 2009).

Antimicrobial and Antitumor Activities

Benzimidazole derivatives incorporating thiazole rings have been synthesized and evaluated for their antimicrobial and antitumor activities. These compounds demonstrated noticeable efficacy against pathogenic bacteria and exhibited cytotoxic effects against human liver cancer cell lines, suggesting their potential in developing new antimicrobial and anticancer drugs (Khalifa et al., 2018).

Vascular Disrupting Agents

Thiabendazole, a benzimidazole derivative, has been identified as a potent vascular disrupting agent, inhibiting angiogenesis by targeting specific β-tubulin isotypes in endothelial cells. This discovery opens avenues for the clinical application of thiabendazole and related benzimidazole compounds in treating diseases characterized by pathological angiogenesis, such as cancer (Garge et al., 2021).

Immunoregulatory Anti-inflammatory Agents

Research on substituted 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles has revealed their potential as immunoregulatory anti-inflammatory agents. These compounds were evaluated in models of inflammation and immunoregulation, indicating their usefulness in managing conditions that involve the immune system and inflammation (Bender et al., 1985).

Safety And Hazards

特性

IUPAC Name |

5,7-diiodoimidazo[5,1-b][1,3]thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2I2N2S/c6-3-4-9(1-2-10-4)5(7)8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCCJIFDYNVNNHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C(N=C(N21)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2I2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627149 | |

| Record name | 5,7-Diiodoimidazo[5,1-b][1,3]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Diiodoimidazo[5,1-B]thiazole | |

CAS RN |

208722-50-3 | |

| Record name | 5,7-Diiodoimidazo[5,1-b][1,3]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

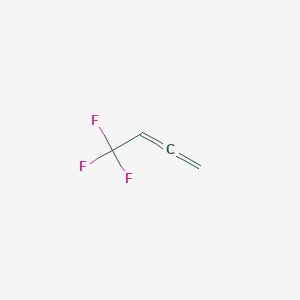

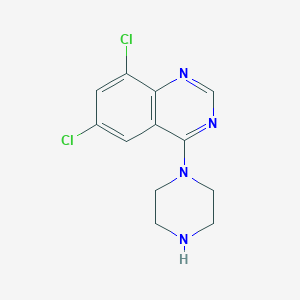

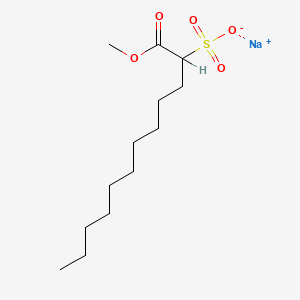

![sodium;[(3S,4R,5R)-3,4,5-trihydroxy-2-oxo-6-phosphonooxyhexyl] hydrogen phosphate](/img/no-structure.png)

![Lithium 1,1,1,3,3,4,4-heptafluoro-4-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-2-(trifluoromethyl)butan-2-olate](/img/structure/B1630111.png)